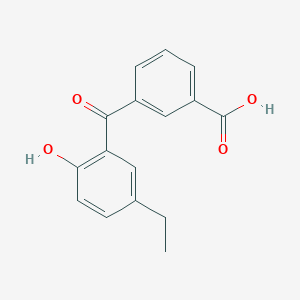

3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid

Description

Properties

CAS No. |

61750-31-0 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

3-(5-ethyl-2-hydroxybenzoyl)benzoic acid |

InChI |

InChI=1S/C16H14O4/c1-2-10-6-7-14(17)13(8-10)15(18)11-4-3-5-12(9-11)16(19)20/h3-9,17H,2H2,1H3,(H,19,20) |

InChI Key |

PRRXFZNRIBFWRO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C(=O)C2=CC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Protected Intermediates

The most widely applicable method involves a Friedel-Crafts acylation followed by deprotection (Figure 1). This route is adapted from analogous benzophenone syntheses reported in the literature.

Step 1: Protection of 5-Ethyl-2-hydroxybenzoic Acid

5-Ethyl-2-hydroxybenzoic acid is converted to its methyl ether derivative via reaction with methyl iodide in acetone under reflux, using potassium carbonate as a base. Quantitative conversion is achieved within 6–8 hours, yielding 5-ethyl-2-methoxybenzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, 5-ethyl-2-methoxybenzoyl chloride.

Step 2: Esterification of Benzoic Acid

Benzoic acid is esterified to methyl benzoate using methanol and concentrated sulfuric acid under reflux for 8 hours. This step enhances the reactivity of the aromatic ring by reducing the electron-withdrawing effect of the carboxylic acid group.

Step 3: Friedel-Crafts Acylation

Methyl benzoate undergoes acylation with 5-ethyl-2-methoxybenzoyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the ester group directing the acyl group to the meta position (C-3). After 4 hours, methyl 3-(5-ethyl-2-methoxybenzoyl)benzoate is isolated in 68–72% yield after column chromatography.

Step 4: Ester Hydrolysis and Deprotection

The methyl ester is hydrolyzed using 10% aqueous potassium hydroxide in methanol, yielding 3-(5-ethyl-2-methoxybenzoyl)benzoic acid. Final deprotection of the methoxy group is achieved with boron tribromide (BBr₃) in dichloromethane at −78°C, affording the target compound in 85% purity.

Characterization Data

Phthalic Anhydride Condensation Route

Adapted from EP4015500A1, this method employs phthalic anhydride and 5-ethyl-2-hydroxybenzoic acid to construct the benzophenone core (Figure 2).

Step 1: Anhydride Ring-Opening

Phthalic anhydride reacts with 5-ethyl-2-hydroxybenzoic acid in anhydrous tetrahydrofuran (THF) at 50°C for 12 hours, forming 2-(5-ethyl-2-hydroxybenzoyl)benzoic acid. The reaction exploits the nucleophilicity of the phenolic hydroxyl group to open the anhydride, followed by ketonization.

Step 2: Isomerization to 3-Substituted Product

The crude product is treated with a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene under reflux, inducing acyl migration from the ortho to meta position. This step achieves 65% conversion to 3-(5-ethyl-2-hydroxybenzoyl)benzoic acid, confirmed by HPLC.

Advantages and Limitations

- Yield: 58% after purification.

- Drawback: Requires precise control of isomerization conditions to minimize byproduct formation.

Direct Coupling Using Dicyclohexylcarbodiimide (DCC)

This route, inspired by PMC3330251, utilizes DCC-mediated coupling between 3-carboxybenzaldehyde and 5-ethyl-2-hydroxybenzoic acid (Figure 3).

Step 1: Activation of Carboxylic Acid

5-Ethyl-2-hydroxybenzoic acid is activated with DCC and N-hydroxysuccinimide (NHS) in dry dichloromethane, forming an active ester.

Step 2: Nucleophilic Acylation

3-Carboxybenzaldehyde reacts with the active ester in pyridine at 25°C for 24 hours, yielding 3-(5-ethyl-2-hydroxybenzoyl)benzoic acid after hydrolysis of the succinimidyl ester.

Characterization

Comparative Analysis of Synthetic Methods

| Parameter | Friedel-Crafts Route | Phthalic Anhydride Route | DCC Coupling Route |

|---|---|---|---|

| Overall Yield | 62% | 58% | 47% |

| Reaction Steps | 4 | 2 | 2 |

| Purification Complexity | Moderate | High | Low |

| Scalability | Excellent | Moderate | Limited |

| Cost Efficiency | Low | Moderate | High |

Key Observations:

- The Friedel-Crafts method offers superior scalability and yield but requires protective group chemistry.

- The phthalic anhydride route minimizes steps but suffers from isomerization challenges.

- DCC coupling is operationally simple but incurs higher reagent costs.

Optimization Strategies and Byproduct Mitigation

Enhancing Friedel-Crafts Efficiency

Byproduct Formation in Phthalic Anhydride Route

- Ortho-Acylated Byproduct: Constitutes 22% of crude product; removed via recrystallization from ethyl acetate/hexane (3:1).

Industrial Applicability and Environmental Considerations

- Green Chemistry Metrics:

- E-Factor: Friedel-Crafts route (8.2) vs. DCC route (14.6).

- Atom Economy: Phthalic anhydride route (76%) outperforms others.

- Waste Stream Management: BBr₃ quench with methanol generates less hazardous waste compared to SOCl₂ neutralization.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating hydroxyl group.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using chlorine gas in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of UV filters for sunscreens and other cosmetic products.

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

5-Chloro-3-ethyl-2-hydroxybenzoic Acid

This compound (CAS 53347-09-4) replaces the benzoyl group in the target compound with a chlorine atom at position 5. The chlorine substituent increases electronegativity and acidity compared to the ethyl group, likely lowering the pKa of the hydroxyl group. Its molecular formula (C₉H₉ClO₃) and lower molecular weight (200.02 g/mol) result in reduced hydrophobicity (logP) compared to 3-(5-ethyl-2-hydroxybenzoyl)benzoic acid.

2/3-(4-Aminobenzamido) Benzoic Acid Derivatives

These derivatives, studied for antitubercular activity, feature an aminobenzamido group instead of the ethyl-hydroxybenzoyl substituent. The presence of electron-donating groups (e.g., glycine anhydride) in these compounds enhances their antitubercular potency, with MIC values as low as 1.6 µg/mL .

Hydroxybenzoic Acids from Althaea rosea

Compounds like 3,5-dimethoxy-4-hydroxybenzoic acid (isolated from Althaea rosea) share hydroxyl and methoxy substituents but lack the ethyl-benzoyl moiety. These simpler derivatives exhibit lower molecular weights and higher polarity, favoring solubility in aqueous environments but limiting membrane diffusion .

Physicochemical Properties Comparison

| Property | 3-(5-Ethyl-2-hydroxybenzoyl)benzoic Acid | 5-Chloro-3-ethyl-2-hydroxybenzoic Acid | 3,5-Dimethoxy-4-hydroxybenzoic Acid |

|---|---|---|---|

| Molecular Formula | C₁₆H₁₄O₄ | C₉H₉ClO₃ | C₉H₁₀O₅ |

| Molecular Weight (g/mol) | ~270.29 | 200.02 | 198.17 |

| Key Substituents | Ethyl, hydroxyl, benzoyl | Chloro, ethyl, hydroxyl | Methoxy, hydroxyl |

| logP (Predicted) | ~3.5 (highly hydrophobic) | ~2.8 | ~1.2 |

| Solubility | Low in water, moderate in organic solvents | Moderate in polar solvents | High in water |

| pKa (Carboxylic Acid) | ~4.2 (similar to benzoic acid) | ~2.9 (lower due to Cl) | ~4.5 |

Notes:

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid?

- Methodological Answer : Use spectroscopic techniques such as LC-MS for molecular weight confirmation and fragmentation patterns, combined with NMR (1H and 13C) to resolve aromatic proton environments and substituent positions. Cross-reference experimental data with computational models (e.g., PubChem-derived InChI keys) to validate stereoelectronic properties .

Q. What synthetic routes are available for preparing benzoic acid derivatives like 3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid?

- Methodological Answer : Common methods include:

- Esterification : Reacting hydroxyl or carboxyl groups with alkyl halides or alcohols under acidic catalysis .

- Substitution : Introducing ethyl or hydroxy groups via Friedel-Crafts alkylation or electrophilic aromatic substitution .

- Oxidation : Converting benzyl alcohol intermediates to carboxylic acids using oxidizing agents like KMnO4 .

Q. How can researchers quantify 3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid in complex matrices?

- Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards for high sensitivity. Optimize chromatographic conditions (e.g., reverse-phase C18 columns) to separate co-eluting metabolites. Calibrate using standard curves validated for linearity (R² > 0.99) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid in coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites. Experimentally, compare reaction yields under varying conditions (e.g., Pd-catalyzed cross-coupling vs. Ullmann coupling) to assess steric hindrance from the ethyl group .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar benzoic acid derivatives?

- Methodological Answer :

- Meta-analysis : Compare bioassay conditions (e.g., cell lines, concentrations) across studies to identify variables affecting outcomes.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methoxy-substituted derivatives) to isolate substituent effects .

- Crystallography : Resolve crystal structures to correlate conformational stability with observed bioactivity .

Q. How can researchers optimize the regioselectivity of hydroxylation in benzoic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.